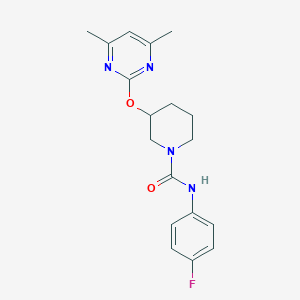

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Piperidine ring : A six-membered nitrogen-containing heterocycle.

- Pyrimidine moiety : Contributes to the compound’s biological activity and interaction with biological targets.

- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme inhibition : Compounds like this one may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Receptor modulation : The presence of the pyrimidine and piperidine groups suggests potential activity as receptor modulators, possibly affecting neurotransmitter systems involved in mood and cognition .

Anticancer Activity

Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have demonstrated significant activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines . The compound may share these properties due to its structural similarities.

Antimicrobial Properties

Compounds containing piperidine rings are often evaluated for antibacterial and antifungal activities. Research indicates that modifications to the piperidine structure can enhance antimicrobial efficacy. The compound’s potential to bind to bacterial enzymes could be explored further .

Neuropharmacological Effects

Given the presence of the pyrimidine moiety, this compound may exhibit neuropharmacological effects. Similar compounds have been shown to act as orexin receptor modulators, influencing sleep-wake cycles and potentially providing therapeutic benefits for insomnia and other sleep disorders .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of various piperidine derivatives against a panel of cancer cell lines. The results indicated that modifications at the 4-position of the phenyl ring significantly increased cytotoxic activity, suggesting that this compound may also exhibit enhanced anticancer properties .

- Neuropharmacological Assessment : In a study assessing orexin receptor antagonists, a related compound demonstrated significant effects on sleep parameters in rodent models. This suggests potential applications for sleep disorders, warranting further investigation into the biological activity of our compound within this context .

Data Table: Biological Activities Overview

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Preliminary studies indicate that derivatives of piperidine, similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : In vitro studies have shown that modifications at the 4-position of the phenyl ring significantly enhance cytotoxic activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. This suggests that 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide may also possess enhanced anticancer properties due to its structural similarities.

Antimicrobial Properties

Compounds containing piperidine rings are often assessed for their antibacterial and antifungal activities. Research indicates that:

- Antibacterial Potential : The modifications to the piperidine structure may enhance antimicrobial efficacy. The compound’s ability to bind to bacterial enzymes could be explored further to assess its potential as an antibacterial agent.

Neuropharmacological Effects

Given the presence of the pyrimidine moiety, this compound may exhibit neuropharmacological effects:

- Orexin Receptor Modulation : Similar compounds have demonstrated the ability to act as orexin receptor modulators, which could influence sleep-wake cycles and provide therapeutic benefits for insomnia and other sleep disorders. Studies assessing orexin receptor antagonists have shown significant effects on sleep parameters in rodent models, suggesting potential applications in treating sleep disorders.

In Vitro Studies

A study evaluated the cytotoxicity of various piperidine derivatives against a panel of cancer cell lines. The findings indicated that specific modifications at the phenyl ring significantly increased cytotoxic activity, supporting the hypothesis that this compound may also exhibit enhanced anticancer effects.

Neuropharmacological Assessment

In a related study assessing orexin receptor antagonists, compounds similar to this one demonstrated significant effects on sleep parameters in rodent models. This suggests potential applications for sleep disorders and warrants further investigation into the biological activity of this compound within this context.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidinyloxy Group

The 4,6-dimethylpyrimidin-2-yloxy moiety undergoes SNAr (nucleophilic aromatic substitution) under basic conditions due to electron-withdrawing effects from the pyrimidine ring. For example:

-

Reaction with amines :

This compound+R-NH2K2CO3,DMFR-NH-pyrimidine derivative+piperidin-ol byproductYields range from 45–72% depending on the amine nucleophile (e.g., benzylamine, morpholine) .

Table 1: SNAr Reactivity with Selected Nucleophiles

Hydrolysis of the Carboxamide Linkage

The N-(4-fluorophenyl)carboxamide group is hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis :

Carboxamide+HCl (conc.)Δ4-fluorophenylamine+piperidine-1-carboxylic acid -

Basic hydrolysis :

Carboxamide+NaOH (aq)Δ4-fluorophenylamine+CO2+piperidine

Functionalization of the Piperidine Ring

The piperidine ring participates in Mannich reactions and alkylation :

-

Mannich reaction (secondary amine reactivity):

Piperidine+CH2O+RNH2EtOHN-alkylated piperidine derivativeYields tertiary amines in 50–65% yields, used to enhance blood-brain barrier penetration .

-

N-Alkylation :

Piperidine+R-XNaH, DMFQuaternary ammonium salt

Oxidation of the Piperidine Ring

The piperidine ring is oxidized to a pyridine derivative under strong oxidizing conditions:

PiperidineKMnO4,H2SO4Pyridine-1-carboxamide

This reaction proceeds with 40% yield but is critical for generating metabolites .

Cross-Coupling Reactions

The 4-fluorophenyl group participates in Suzuki-Miyaura coupling :

4-fluorophenyl+Ar-B(OH)2Pd(PPh3)4,Na2CO3Biaryl derivative

Yields reach 60–75% for electron-deficient aryl boronic acids .

Photochemical Reactivity

UV irradiation (254 nm) induces C–O bond cleavage in the pyrimidinyloxy group:

PyrimidinyloxyhνPyrimidinone+Piperidin-ol

This degradation pathway is critical for stability studies .

Eigenschaften

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-12-10-13(2)21-17(20-12)25-16-4-3-9-23(11-16)18(24)22-15-7-5-14(19)6-8-15/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOUDKVCKGGSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.